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molecular formula C12H24N2O2 B2844724 tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate CAS No. 473838-71-0; 544443-41-6

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate

Cat. No. B2844724
M. Wt: 228.336
InChI Key: UPXRTDGIBOVLGV-UHFFFAOYSA-N
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Patent
US07393957B2

Procedure details

(+)-1-Benzyloxycarbonyl-4-t-butyloxycarbonylamino-3,3-dimethylpiperidine (75 g, 0.207 mol) was dissolved in 500 ml methanol and the solution was transferred to a Parr reactor. Wet 10% palladium on carbon (7.5 g) was added to the solution and was stirred at 200 psi hydrogen pressure. Reaction progress was monitored on TLC and reaction was completed in 3-4 hrs. The reaction mixture was filtered as soon as it was completed. The residue was washed with 100 ml methanol. Filtrate was evaporated to dryness to afford the required product (47 g) in quantitative yield.
Name
(+)-1-Benzyloxycarbonyl-4-t-butyloxycarbonylamino-3,3-dimethylpiperidine
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:13]([CH3:26])([CH3:25])[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:21]([O:20][C:18]([NH:17][CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1([CH3:26])[CH3:25])=[O:19])([CH3:24])([CH3:22])[CH3:23]

Inputs

Step One
Name
(+)-1-Benzyloxycarbonyl-4-t-butyloxycarbonylamino-3,3-dimethylpiperidine
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C(CC1)NC(=O)OC(C)(C)C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
was monitored on TLC and reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered as soon as it
WASH
Type
WASH
Details
The residue was washed with 100 ml methanol
CUSTOM
Type
CUSTOM
Details
Filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(CNCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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